molecular formula C13H17Cl2N3O3S B11636864 5-(Azepan-1-ylsulfonyl)-2,4-dichlorobenzohydrazide

5-(Azepan-1-ylsulfonyl)-2,4-dichlorobenzohydrazide

Katalognummer: B11636864
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: VEWJOQBIGLDSHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an azepane ring, a sulfonyl group, and a dichlorobenzohydrazide moiety, which contribute to its diverse reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE typically involves the reaction of azepane-1-sulfonyl chloride with 2,4-dichlorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. Safety measures are also implemented to handle the reagents and by-products safely.

Analyse Chemischer Reaktionen

Types of Reactions

5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorobenzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(AZEPANE-1-SULFONYL)-2-METHOXY-BENZOIC ACID
  • 5-(AZEPANE-1-SULFONYL)-2-METHOXY-PHENYLAMINE
  • 5-(AZEPANE-1-SULFONYL)-PYRIDINE-2-THIOL

Uniqueness

Compared to similar compounds, 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE is unique due to its dichlorobenzohydrazide moiety, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C13H17Cl2N3O3S

Molekulargewicht

366.3 g/mol

IUPAC-Name

5-(azepan-1-ylsulfonyl)-2,4-dichlorobenzohydrazide

InChI

InChI=1S/C13H17Cl2N3O3S/c14-10-8-11(15)12(7-9(10)13(19)17-16)22(20,21)18-5-3-1-2-4-6-18/h7-8H,1-6,16H2,(H,17,19)

InChI-Schlüssel

VEWJOQBIGLDSHG-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NN)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.